Flupyrazofos

Description

Structure

3D Structure

Properties

IUPAC Name |

diethoxy-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N2O3PS/c1-3-20-23(24,21-4-2)22-13-10-12(14(15,16)17)18-19(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUKGAJJLZRHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058294 | |

| Record name | Flupyrazofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122431-24-7 | |

| Record name | Flupyrazofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122431-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupyrazofos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122431247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupyrazofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Flupyrazofos: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupyrazofos is a noteworthy organophosphate insecticide, distinguished by its pyrazole moiety.[1] As a member of the aryl organothiophosphate class of insecticides, it demonstrates significant efficacy against specific agricultural pests, such as the diamond-back moth (Plutella xylostella).[2] This guide provides a comprehensive technical overview of this compound, delving into its chemical architecture, physicochemical properties, mechanism of action, toxicological profile, and analytical methodologies. The information presented herein is intended to support research, development, and risk assessment activities related to this compound.

Chemical Identity and Structure

This compound is chemically designated as O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate.[3] Its unique structure, featuring a trifluoromethyl-substituted pyrazole ring linked to a diethyl phosphorothioate group, is central to its insecticidal activity.

Key Identifiers:

-

IUPAC Name: O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate[3]

-

CAS Number: 122431-24-7[4]

-

Molecular Formula: C₁₄H₁₆F₃N₂O₃PS[4]

-

Molecular Weight: 380.32 g/mol [4]

-

Synonyms: KH 502; O,O-Diethyl O-(1-phenyl-3-trifluoromethyl-5-pyrazolyl) Thiophosphate[4]

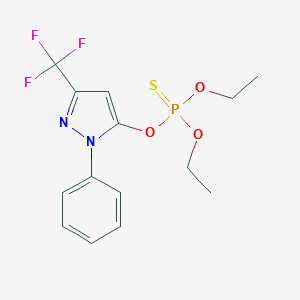

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 380.32 g/mol | [5] |

| XLogP3-AA (LogP) | 5 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Rotatable Bond Count | 6 | [5] |

| Topological Polar Surface Area | 77.6 Ų | [5] |

| Physical State | Solid (Form) | [6] |

| Storage Temperature | Room Temperature | [6] |

Note: The LogP value suggests a high potential for bioaccumulation. The absence of hydrogen bond donors indicates it is a non-protic molecule.

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate insecticide, the primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[7] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at synaptic clefts.

The process of inhibition involves the phosphorylation of a serine residue within the active site of AChE by the organophosphate. This covalent modification inactivates the enzyme, leading to an accumulation of ACh in the synapse. The resulting overstimulation of cholinergic receptors disrupts nerve impulse transmission, causing a range of neurotoxic effects that can ultimately lead to the death of the organism.[7]

Caption: Mechanism of Acetylcholinesterase inhibition by this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of related pyrazole and organophosphate compounds suggests a likely synthetic route. The synthesis of the core pyrazole structure is a key step, which can be achieved through various methods, often involving the condensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent.

For instance, the synthesis of 1-phenyl-3-methyl-5-pyrazolone involves the reaction of phenylhydrazine with methyl acetoacetate.[8] A plausible route for the 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol intermediate of this compound would involve the reaction of phenylhydrazine with a trifluoromethyl-containing β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate.

The final step would then be the phosphorylation of the pyrazolol intermediate with O,O-diethyl phosphorochloridothioate in the presence of a base to yield this compound.

Caption: Plausible synthetic pathway for this compound.

Toxicological Profile

Toxicological studies are essential for assessing the potential risks of this compound to non-target organisms, including mammals. A developmental toxicity study in Sprague-Dawley rats provides key insights into its maternal and fetal effects.

In this study, pregnant rats were administered this compound by gavage from days 7-17 of gestation at doses of 0, 5, 12, and 30 mg/kg/day.[2]

Key Findings:

-

30 mg/kg/day: Maternal toxicity was observed, including mortality (4.3%), clinical signs of toxicity, decreased food intake, and suppressed body weight. Fetal effects included reduced weight and an increased incidence of skeletal retardations.[2]

-

12 mg/kg/day: Toxic effects in dams, including mortality (4.2%) and nasal discharge, were noted, along with some fetal skeletal retardation.[2]

-

5 mg/kg/day: No signs of maternal or embryotoxicity were observed.[2]

Based on these findings, the No-Observed-Adverse-Effect Level (NOAEL) for both maternal and fetal toxicity in rats was determined to be 5 mg/kg/day .[2]

Environmental Fate

The environmental fate of a pesticide determines its persistence, mobility, and potential for contamination of soil, water, and air. Key processes governing the environmental fate of pesticides like this compound include degradation (microbial and chemical), adsorption to soil particles, and transport (leaching, runoff, and volatilization).[9]

While specific environmental fate data for this compound is limited in the public domain, general principles for organophosphate pesticides can be applied. Organophosphates can undergo hydrolysis, with the rate being influenced by pH and temperature.[10] Photodegradation by sunlight can also contribute to their breakdown in the environment.[9]

The persistence of a pesticide in soil is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial amount to dissipate.[11] Pesticides can be categorized based on their soil half-life as non-persistent (<30 days), moderately persistent (30-100 days), or persistent (>100 days).[12] Given the lack of specific data for this compound, its environmental persistence remains an area for further investigation.

Analytical Methodologies

The accurate detection and quantification of this compound and its metabolites in various matrices are crucial for toxicokinetic studies, residue analysis, and environmental monitoring. A validated analytical method using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection has been developed for the simultaneous determination of this compound and its metabolites, 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon, in rat plasma.[3]

Experimental Protocol: HPLC Analysis of this compound in Rat Plasma[3]

1. Chromatographic Conditions:

- System: Isocratic High-Performance Liquid Chromatography (HPLC) with UV detection.

- Column: Phenyl bonded phase analytical cartridge.

- Mobile Phase: 50 mM phosphate buffer (pH 3.0) - acetonitrile (40:60, v/v).

- Detection Wavelength: 232 nm.

2. Sample Preparation:

- Details of the plasma extraction procedure are not provided in the abstract but would typically involve protein precipitation followed by centrifugation and filtration of the supernatant.

3. Performance:

- Separation: The method provides good separation of this compound and its metabolites.

- Run Time: Complete separation is achieved in less than 12 minutes.

- Limit of Quantitation (LOQ): 40 ng/mL for this compound and 20 ng/mL for its metabolite, 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP).

- Recovery: Greater than 90% from rat plasma.

This method has been successfully applied to a toxicokinetic study in rats, demonstrating its utility for in vivo research.[3]

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

This compound is a potent organophosphate insecticide with a distinct chemical structure that dictates its biological activity. Its primary mechanism of action through the inhibition of acetylcholinesterase is well-understood within the broader context of organophosphate toxicology. While some toxicological and analytical data are available, further research is warranted to fully characterize its physicochemical properties, delineate its specific synthesis pathway, and comprehensively assess its environmental fate and behavior. The information compiled in this guide serves as a foundational resource for scientists and professionals engaged in the study and application of this compound.

References

-

Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. (1998). Journal of Chromatography B: Biomedical Sciences and Applications, 718(1), 61-68. [Link]

-

Developmental toxicity of this compound, a new organophosphorus insecticide, in rats. (2002). Food and Chemical Toxicology, 40(4), 563-570. [Link]

-

This compound. PubChem. [Link]

-

Understanding Pesticide Persistence and Mobility for Groundwater and Surface Water Protection. Oregon State University. [Link]

-

The Fate of Fluopyram in the Soil–Water–Plant Ecosystem: A Review. [Link]

-

Pesticide Half-life. National Pesticide Information Center. [Link]

-

PPDB: Pesticide Properties DataBase. Agriculture & Environment Research Unit (AERU). [Link]

-

Pesticide properties. Food and Agriculture Organization of the United Nations. [Link]

-

Pesticide Properties Database Overview. Scribd. [Link]

-

Calculation of Pesticide Half-Life from a Terrestrial Field Dissipation Study. California Department of Pesticide Regulation. [Link]

-

This compound data sheet. Compendium of Pesticide Common Names. [Link]

-

Environmental Fate & Ecotoxicology of Pesticides. Cambridge Environmental. [Link]

-

environmental fate of pesticides. Golf Course Superintendents Association of America. [Link]

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (2012). Current Neuropharmacology, 10(4), 325-337. [Link]

-

Environmental Fate & Behaviour. Blue Frog Scientific. [Link]

-

Environmental Fate. Enviresearch. [Link]

-

(PDF) Environmental fate and effects assessment of human pharmaceuticals: lessons learnt from regulatory data Highlights Open Access. ResearchGate. [Link]

-

This compound (C14H16F3N2O3PS). PubChemLite. [Link]

-

Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production. (2021). Frontiers in Environmental Science, 9. [Link]

-

Environmental fate of chlorpyrifos. (1993). Reviews of Environmental Contamination and Toxicology, 131, 1-150. [Link]

-

Environmental fate parameters. ResearchGate. [Link]

-

2.3. General physicochemical properties related to environmental fate. [Link]

-

Photolysis processes. UKCA. [Link]

-

Basics of Photochemistry: Photolysis Calculations. University of Colorado Boulder. [Link]

-

Calculating photolysis rates and estimating photolysis lifetimes. The Royal Society of Chemistry. [Link]

-

Photolysis rates of cycloxaprid (a), flupyradifurone (b) and sulfoxaflor (c) in pure water. ResearchGate. [Link]

-

Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2022). Environmental Science and Pollution Research, 29(53), 80031-80041. [Link]

-

Studies on photodegradation process of psychotropic drugs: a review. (2016). Environmental Science and Pollution Research, 23(23), 23595-23625. [Link]

-

Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation. (2013). Water Science and Technology, 68(10), 2279-2286. [Link]

-

Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. (2022). Molecules, 27(24), 8888. [Link]

-

Removal from Water of Some Pharmaceuticals by Photolysis and Photocatalysis: Kinetic Models. (2023). Catalysts, 13(12), 1496. [Link]

-

40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. eCFR. [Link]

-

(PDF) Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. ResearchGate. [Link]

-

Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. (2004). Pest Management Science, 60(10), 1013-1018. [Link]

-

Kinetic analysis of acetylcholinesterase inhibition by combinations of acephate and methamidophos. (1986). Toxicology, 42(2-3), 143-156. [Link]

- Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine.

-

HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Universiti Kebangsaan Malaysia. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2018). Beilstein Journal of Organic Chemistry, 14, 274-282. [Link]

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

Sources

- 1. scribd.com [scribd.com]

- 2. This compound | C14H16F3N2O3PS | CID 11211184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. researchgate.net [researchgate.net]

- 5. cambridgeenvironmental.com [cambridgeenvironmental.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 9. Environmental Fate & Behaviour | Blue Frog Scientific [bluefrogscientific.com]

- 10. ukm.my [ukm.my]

- 11. Pesticide Half-life [npic.orst.edu]

- 12. wellwater.oregonstate.edu [wellwater.oregonstate.edu]

An In-Depth Technical Guide on the Core Mechanism of Action of Flupyrazofos in Insects

Abstract

Flupyrazofos is a pyrazole organophosphate insecticide.[1] Its primary mechanism of action, characteristic of the organophosphate class, is the potent and irreversible inhibition of the enzyme acetylcholinesterase (AChE).[2][3] AChE is critical for the termination of nerve impulses in the cholinergic synapses of the insect central nervous system.[4][5] By phosphorylating a key serine residue in the active site of AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine (ACh).[6][7] The resulting accumulation of ACh in the synaptic cleft leads to a state of constant, uncontrolled nerve firing—a cholinergic crisis—which manifests as hyperexcitation, muscle tremors, paralysis, and ultimately, the death of the insect.[8][9] This guide provides a detailed examination of the biochemical and physiological cascade initiated by this compound, contextualized within the normal function of the insect nervous system. It further outlines established experimental protocols for quantifying the inhibitory effects of such compounds on AChE activity.

Introduction to this compound

This compound is a synthetic organophosphate insecticide specifically designed for agricultural applications.[1] As a member of the organophosphate chemical class, its insecticidal efficacy is rooted in its ability to disrupt the nervous system.[2] These compounds are esters of phosphoric acid and are among the most widely used insecticides globally due to their high acute toxicity to insects.[7] The primary molecular target for this entire class of compounds within insects is the enzyme acetylcholinesterase (AChE).[3][10]

The Primary Target: Acetylcholinesterase (AChE) in the Insect Nervous System

To comprehend the mechanism of this compound, one must first understand the physiological role of its target. In insects, the central nervous system (CNS) relies heavily on nicotinic acetylcholine receptors (nAChRs) for fast, excitatory synaptic transmission.[4][5] This makes the regulation of the neurotransmitter acetylcholine (ACh) a matter of life and death.

The Critical Role of AChE in Cholinergic Synapses

A cholinergic synapse is the junction where a nerve impulse is transmitted from one neuron to another via acetylcholine. The process unfolds as follows:

-

An electrical signal (action potential) arrives at the presynaptic terminal.

-

Acetylcholine is released into the synaptic cleft, the space between the neurons.[2]

-

ACh molecules diffuse across the cleft and bind to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic neuron.[11]

-

This binding opens ion channels, causing depolarization of the postsynaptic membrane and propagating the nerve signal.[4]

-

To terminate the signal and allow the synapse to reset for the next impulse, the enzyme acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into inactive choline and acetate.[7][12]

This rapid degradation of ACh is essential for preventing continuous, uncontrolled stimulation of the postsynaptic neuron.[8]

Diagram: Normal Function of an Insect Cholinergic Synapse

Caption: Workflow of normal signal transmission at an insect cholinergic synapse.

Core Mechanism of Action: Irreversible Inhibition of AChE

Organophosphates like this compound function as suicide substrates for acetylcholinesterase. They mimic the structure of acetylcholine, allowing them to enter the active site of the enzyme.[13] However, unlike the natural substrate, they form a highly stable, covalent bond that renders the enzyme permanently non-functional.[7][14]

The Biochemical Interaction: Phosphorylation

The active site of AChE contains a catalytic triad of amino acids, including a critical serine residue.[6] The mechanism of inhibition by this compound proceeds as follows:

-

Binding: The this compound molecule binds to the active site of AChE.

-

Phosphorylation: The organophosphate phosphorylates the hydroxyl group of the serine residue within the active site, forming a stable, covalent phosphorus-oxygen bond.[2][8] A part of the original this compound molecule, known as the "leaving group," is released in this process.[7]

-

Irreversible Inactivation: This phosphorylation effectively blocks the active site.[6] The enzyme is now unable to bind and hydrolyze acetylcholine. The process of dephosphorylation (the natural removal of the phosphate group) is extremely slow, on the order of hours to days, making the inhibition effectively irreversible for the insect's lifespan.[7]

The "Aging" Process

The phosphorylated enzyme can undergo a subsequent chemical rearrangement known as "aging."[14] This process involves the loss of an alkyl group from the phosphorus atom, which further strengthens the bond between the organophosphate and the enzyme.[14] Once aging has occurred, the enzyme cannot be reactivated, even by therapeutic antidotes like oximes that are used in vertebrate poisoning cases.[2]

Diagram: AChE Inhibition by this compound

Caption: Biochemical mechanism of irreversible AChE inhibition by this compound.

Physiological Consequences of AChE Inhibition

The biochemical inactivation of AChE sets off a catastrophic chain of events at the physiological level.

Hyperexcitation of the Nervous System

With AChE inhibited, acetylcholine accumulates to high concentrations in the synaptic clefts.[3][8] This leads to the continuous and repetitive stimulation of nicotinic acetylcholine receptors on postsynaptic neurons.[7] The insect's nervous system is thrown into a state of uncontrolled firing, leading to a cholinergic crisis.[9]

Symptoms of Toxicity in Insects

The physiological effects of organophosphate poisoning are severe and manifest rapidly. The typical symptoms observed in insects include:

-

Muscle tremors and fasciculations (involuntary twitching)

-

Lack of coordination and erratic movement

-

Convulsions and seizures

-

Paralysis

-

Eventual death, typically from respiratory failure as the muscles controlling respiration become paralyzed.[15]

These symptoms are the direct result of the overstimulation of the cholinergic system throughout the insect's body.[15][16]

Quantitative Toxicity Data

| Compound | Test Organism | Exposure Route | Value | Source |

| This compound | Sprague-Dawley Rat (Dam) | Gavage | NOAEL: 5 mg/kg | [1] |

| This compound | Sprague-Dawley Rat (Fetus) | Gavage | NOAEL: 5 mg/kg | [1] |

| This compound | Sprague-Dawley Rat (Dam) | Gavage | Mortality (4.2-4.3%) at 12-30 mg/kg | [1] |

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols for Assessing AChE Inhibition

The primary method for quantifying the inhibitory potential of compounds like this compound is through in vitro enzyme activity assays. The most common and widely accepted method is the Ellman's assay.[10][17]

Ellman's Assay for AChE Activity Measurement

This spectrophotometric assay provides a rapid and reliable way to measure AChE activity.[12][18]

Principle: The assay uses a synthetic substrate, acetylthiocholine (ATCh), which is hydrolyzed by AChE to produce thiocholine.[18] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻).[12] The rate of color formation is directly proportional to the AChE activity and can be measured by monitoring the absorbance at 412 nm.[17][18] When an inhibitor is present, the rate of color development decreases.

Step-by-Step Methodology (96-well plate format):

-

Reagent Preparation:

-

Assay Buffer: Prepare a 0.1 M phosphate buffer, pH 8.0.[12]

-

DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.

-

ATCh Substrate Solution: Prepare a stock solution of acetylthiocholine iodide (ATChI) in deionized water. This should be prepared fresh.[18]

-

Enzyme Solution: Prepare a solution of purified AChE (from a source like electric eel or recombinant insect AChE) in assay buffer. The final concentration should be optimized to yield a linear reaction rate.

-

Inhibitor (this compound) Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.

-

-

Assay Plate Setup:

-

Add assay buffer to all wells.

-

Add the various dilutions of the this compound solution to the "test" wells.

-

Add an equivalent volume of buffer (with the same percentage of solvent) to the "positive control" (uninhibited) wells.

-

Add buffer to "blank" wells (no enzyme).

-

-

Enzyme Addition and Pre-incubation:

-

Add the AChE enzyme solution to all wells except the blanks.

-

Incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Positive Control Well)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Diagram: Experimental Workflow for Ellman's Assay

Caption: A four-stage workflow for determining AChE inhibition via the Ellman's assay.

Conclusion

The mechanism of action of this compound is a well-defined example of targeted biochemical disruption. As an organophosphate insecticide, it acts as an irreversible inhibitor of acetylcholinesterase, a vital enzyme in the insect central nervous system.[2][7] By preventing the degradation of acetylcholine, this compound induces a state of cholinergic hyperexcitation, leading to uncontrolled nerve signaling, paralysis, and death.[8][9] The specificity of this target and the irreversible nature of the inhibition are the cornerstones of its insecticidal potency. Understanding this core mechanism is fundamental for the development of new insect control strategies, the management of insecticide resistance, and the assessment of toxicological risks.

References

-

Acetylcholinesterase inhibitor - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

JoVE. (2023). Anticholinesterase Agents: Poisoning and Treatment. Journal of Visualized Experiments. Retrieved January 12, 2026, from [Link]

-

Jokanovic, M. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Retrieved January 12, 2026, from [Link]

-

Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. Retrieved January 12, 2026, from [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved January 12, 2026, from [Link]

-

Musilek, K., et al. (2012). Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. Accounts of Chemical Research, 45(11), 1985-1995. Retrieved January 12, 2026, from [Link]

-

Gao, J., et al. (2019). Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology. Frontiers in Physiology, 10, 119. Retrieved January 12, 2026, from [Link]

-

Figueiredo, T. H., et al. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Toxics, 11(10), 866. Retrieved January 12, 2026, from [Link]

-

Thany, S. H. (2010). Identification of Cholinergic Synaptic Transmission in the Insect Nervous System. Methods in Molecular Biology, 623, 1-11. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Retrieved January 12, 2026, from [Link]

-

YouTube. (2011). Organophosphate Insecticide Action. Retrieved January 12, 2026, from [Link]

-

Thany, S. H. (2010). Emerging Pharmacological Properties of Cholinergic Synaptic Transmission: Comparison between Mammalian and Insect Synaptic and Extrasynaptic Nicotinic Receptors. Current Neuropharmacology, 8(4), 407–417. Retrieved January 12, 2026, from [Link]

-

MSD Manual Consumer Version. (n.d.). Insecticide Poisoning. Retrieved January 12, 2026, from [Link]

-

PubMed. (2010). Emerging Pharmacological Properties of Cholinergic Synaptic Transmission: Comparison between Mammalian and Insect Synaptic and Extrasynaptic Nicotinic Receptors. Retrieved January 12, 2026, from [Link]

-

SlideShare. (n.d.). PHARMACOLOGY Irreversible Anticholinesterase Agents. Retrieved January 12, 2026, from [Link]

-

Nauen, R., et al. (2015). Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science, 71(6), 850-862. Retrieved January 12, 2026, from [Link]

-

Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology, 31(7), 603-611. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Schematic of insect cholinergic and glutamergic synapses. Retrieved January 12, 2026, from [Link]

-

Medical News Today. (2021). Organophosphate poisoning: Symptoms and treatment. Retrieved January 12, 2026, from [Link]

-

Chung, M. K., et al. (2002). Developmental toxicity of this compound, a new organophosphorus insecticide, in rats. Food and Chemical Toxicology, 40(5), 723-728. Retrieved January 12, 2026, from [Link]

-

WebMD. (2024). Organophosphate Poisoning: What You Should Know. Retrieved January 12, 2026, from [Link]

-

Washington State University. (n.d.). Pesticide Poisoning. WSU Production Guide. Retrieved January 12, 2026, from [Link]

-

Ghorbani, M., et al. (2019). Toxicological Analysis of Insects on the Corpse: A Valuable Source of Information in Forensic Investigations. International Journal of Forensic Science & Pathology, 7(1), 350-354. Retrieved January 12, 2026, from [Link]

-

Purać, J., et al. (2024). Insects as a Prospective Source of Biologically Active Molecules and Pharmaceuticals-Biochemical Properties and Cell Toxicity of Tenebrio molitor and Zophobas morio Cell-Free Larval Hemolymph. International Journal of Molecular Sciences, 25(13), 7491. Retrieved January 12, 2026, from [Link]

Sources

- 1. Developmental toxicity of this compound, a new organophosphorus insecticide, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology [frontiersin.org]

- 5. Identification of cholinergic synaptic transmission in the insect nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Emerging Pharmacological Properties of Cholinergic Synaptic Transmission: Comparison between Mammalian and Insect Synaptic and Extrasynaptic Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. youtube.com [youtube.com]

- 14. Video: Anticholinesterase Agents: Poisoning and Treatment [jove.com]

- 15. Organophosphate Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]

- 16. Pesticide Poisoning | WSU Production Guide [cpg.treefruit.wsu.edu]

- 17. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

IUPAC name O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate

An In-depth Technical Guide to O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate (Flupyrazofos)

Authored by: A Senior Application Scientist

Foreword: The landscape of pest management is in a constant state of evolution, driven by the dual needs for robust crop protection and stringent environmental and toxicological standards. Within the broad class of organophosphorus insecticides, compounds with heterocyclic moieties have garnered significant attention for their unique activity spectra and potential for tailored efficacy. This guide provides a comprehensive technical overview of O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate, a molecule at the intersection of pyrazole chemistry and organophosphate action. Known by its common name this compound, this insecticide presents a case study in targeted chemical design.[1] This document is intended for researchers, chemists, and toxicologists in the agrochemical and pharmaceutical sciences, offering an in-depth exploration of its chemical properties, synthesis, mechanism of action, and analytical characterization.

Chemical Identity and Physicochemical Properties

This compound is an aryl organothiophosphate insecticide.[1] Its chemical identity is defined by a pyrazole ring substituted with phenyl and trifluoromethyl groups, linked to a diethyl phosphorothioate moiety. This combination of a stable heterocyclic core and a reactive organophosphate group is central to its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate | [1] |

| Common Name | This compound | [1] |

| CAS Registry No. | 122431-24-7 | [1] |

| Molecular Formula | C₁₄H₁₆F₃N₂O₃PS | [1] |

| Molecular Weight | 396.32 g/mol | Calculated from Formula |

| Physical State | Waxy solid (typical for similar organophosphates) | [2] |

| Solubility | Moderately soluble in water; soluble in organic solvents like dichloromethane, isopropanol, and toluene. | [2] |

| Stability | Stable under neutral to slightly acidic conditions (pH 5-7). | [2] |

Mechanism of Action: Beyond Acetylcholinesterase Inhibition

As an organophosphate, the primary mode of action for this compound and related compounds is the inhibition of the enzyme acetylcholinesterase (AChE).[3] This enzyme is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.

Acetylcholinesterase (AChE) Inhibition

The phosphorothioate undergoes metabolic activation (oxidative desulfuration) in the target organism, converting the P=S bond to a more reactive P=O bond (oxon analog). This oxon metabolite is a potent inhibitor of AChE. It phosphorylates a serine residue in the active site of the enzyme, rendering it inactive. The accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation, resulting in hyper-excitation, paralysis, and ultimately, death of the insect.[4] This is a hallmark of organophosphate toxicity.[5]

Caption: Mechanism of AChE inhibition by this compound active metabolite.

Potential Multi-Target Activity

Research on structurally similar, novel organophosphorus insecticides suggests that the mode of action may be more complex than simple AChE inhibition. A study on the compound O,O-diethyl O-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) revealed synergistic effects involving the blockage of voltage-gated potassium (Kv) and sodium (Nav) channels, in addition to AChE inhibition.[4][6] This multi-target action could delay the development of resistance and contribute to a broader activity spectrum.[4][6] While direct evidence for this compound is pending, its structural similarity makes this a plausible area for further investigation. Molecular docking studies on XP-1408 suggested it could fit into the active sites of both AChE and voltage-gated sodium channels.[4]

Synthesis and Characterization

The synthesis of this compound involves a multi-step process typical for complex heterocyclic pesticides. The core of the synthesis is the formation of the substituted pyrazole ring, followed by the attachment of the phosphorothioate group.

General Synthetic Workflow

A plausible synthetic route, based on established pyrazole synthesis and phosphorylation methods, is outlined below.[7][8][9]

-

Step 1: Synthesis of the Pyrazole Core. The key intermediate, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is synthesized. This is often achieved through the condensation reaction of a β-ketoester (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) with phenylhydrazine. This reaction is a variation of the Knorr pyrazole synthesis.[8]

-

Step 2: Phosphorylation. The resulting pyrazolol is then reacted with O,O-diethyl phosphorochloridothioate in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile).[10] The base deprotonates the hydroxyl group of the pyrazole, creating a nucleophile that attacks the phosphorus atom of the phosphorochloridothioate, displacing the chloride and forming the final product.

Caption: General synthetic workflow for this compound.

Structural Elucidation and Quality Control

The structure of the final compound and its intermediates must be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectroscopy are used to confirm the connectivity of atoms and the presence of the key functional groups (diethyl, phenyl, trifluoromethyl, and phosphorothioate).[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[4]

-

Chromatography (HPLC/GC): High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess the purity of the final product and to separate it from any starting materials or byproducts, such as regioisomers that can form during the pyrazole synthesis.[8][9]

Analytical Methodologies for Detection

The detection and quantification of this compound in environmental and biological matrices are crucial for regulatory compliance, exposure assessment, and environmental fate studies. Standard methods for organophosphate pesticide analysis are applicable.[11]

Sample Preparation

-

Extraction: The first step involves extracting the analyte from the sample matrix. For water samples, liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) is common.[11] For soil or tissue samples, solvent extraction followed by cleanup is required.

-

Cleanup and Concentration: The raw extract is often "cleaned up" to remove interfering compounds using techniques like SPE. The solvent is then evaporated to concentrate the analyte before analysis.

Instrumental Analysis

Gas chromatography (GC) is the preferred technique for the analysis of volatile and semi-volatile organophosphates.[11]

-

Detectors:

-

Nitrogen-Phosphorus Detector (NPD): Highly sensitive and selective for nitrogen- and phosphorus-containing compounds.[11]

-

Flame Photometric Detector (FPD): Selective for sulfur or phosphorus, depending on the filter used.[11]

-

Mass Spectrometry (MS): Provides definitive identification based on the mass spectrum of the compound and its fragments, offering the highest level of confidence.[11]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or MS detection can also be used, particularly for less volatile metabolites or when derivatization for GC is not desirable.[12]

Caption: Workflow for the analytical detection of this compound.

Toxicology and Environmental Fate

Like all organophosphorus insecticides, this compound poses toxicological risks to non-target organisms, including mammals, birds, and aquatic life. The primary hazard is neurotoxicity due to AChE inhibition.[2][3]

Mammalian Toxicity

-

Acute Toxicity: this compound is expected to be highly toxic to mammals via oral, dermal, and inhalation routes of exposure.[3] Symptoms of acute poisoning are typical of organophosphate exposure and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory failure.[13]

-

Hepatotoxicity: Studies on similar phosphorothionates have shown the potential for hepatotoxicity.[14] The oxidative desulfuration process that activates the insecticide can also release a reactive sulfur atom, which may covalently bind to liver macromolecules, such as cytochrome P-450, leading to liver damage.[14]

Environmental Fate and Ecotoxicity

-

Persistence: Organophosphates are generally not persistent in the environment.[3] this compound is susceptible to degradation through hydrolysis and microbial action in soil and water.[13] However, its persistence can be influenced by factors such as soil type, pH, and temperature.[13]

-

Mobility: With moderate water solubility, there is a potential for leaching into groundwater, a concern for many organophosphate pesticides.[3][13]

-

Ecotoxicity: The compound is expected to be highly toxic to aquatic organisms and birds, which are sensitive to AChE inhibitors.[5]

Conclusion and Future Directions

O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate (this compound) is a potent insecticide that leverages the established organophosphate mechanism of AChE inhibition. Its unique pyrazole-based structure may confer a specific activity spectrum and could potentially involve additional mechanisms of action, such as ion channel modulation, an area that warrants further investigation.

The development of such complex molecules highlights the ongoing effort to create more effective pest control agents. However, the inherent toxicity of the organophosphate class necessitates a thorough understanding of its toxicological profile and environmental behavior. Future research should focus on:

-

Elucidating Multi-Target Mechanisms: Confirming whether this compound exhibits synergistic activity against neuronal targets beyond AChE.

-

Developing Safer Analogs: Designing derivatives with improved selectivity for insect pests over non-target species.

-

Resistance Management: Studying potential resistance mechanisms to proactively manage the long-term efficacy of this chemical class.

This guide serves as a foundational document for professionals engaged in the research and development of next-generation agrochemicals, providing the technical basis for informed experimentation and risk assessment.

References

- Molecular Expressions. (n.d.). The Pesticide Collection - Fenamiphos (Nemacure). Retrieved from The Pesticide Collection - Fenamiphos (Nemacure) - Molecular Expressions

- Homeyer, B., & Wagner, K. (n.d.). MODE OF ACTION OF FENAMIPHOS AND ITS BEHAVIOUR IN SOIL. Bayer AG. Retrieved from MODE OF ACTION OF FENAMIPHOS AND ITS BEHAVIOUR IN SOIL BY B. HOMEYER and K. WAGNER Bayer AG, Pflanzenschutz Anwendungstechnik, B - Brill

- AERU. (n.d.). Fenamiphos (Ref: BAY 68138). University of Hertfordshire.

- Australian Pesticides and Veterinary Medicines Authority. (2013). Fenamiphos review findings report and regulatory decision. APVMA. Retrieved from Fenamiphos review findings report and regulatory decision - Australian Pesticides and Veterinary Medicines Authority

- National Center for Biotechnology Information. (n.d.). Fenamiphos. PubChem. Retrieved from Fenamiphos | C13H22NO3PS | CID 31070 - PubChem - NIH

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from 6.

- Compendium of Pesticide Common Names. (n.d.). This compound data sheet. Retrieved from this compound data sheet - Compendium of Pesticide Common Names

- Zhang, Y., et al. (2017). Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides. Scientific Reports, 7(1), 3485. Retrieved from Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides - PMC - PubMed Central

- Seawright, A. A., Hrdlicka, J., & De Matteis, F. (1976). The hepatotoxicity of O,O-diethyl, O-phenyl phosphorothionate (SV1) for the rat. British Journal of Experimental Pathology, 57(1), 16–22. Retrieved from The hepatotoxicity of O,O-diethyl, O-phenyl phosphorothionate (SV1)

- PrepChem. (2026). Synthesis of O,O-Diethyl O-(1-(6-fluoro-2-pyridinyl)-5-methyl-1H-1,2,4-triazol-3-yl) phosphorothioate. Retrieved from Synthesis of O,O-Diethyl O-(1-(6-fluoro-2-pyridinyl)-5-methyl-1H-1,2,4-triazol-3-yl)

- Zhang, Y., et al. (2017). Discovery and Identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) Phenyl) Phosphorothioate (XP-1408) as a Novel Mode of Action of Organophosphorus Insecticides. Scientific Reports, 7, 3485. Retrieved from Discovery and Identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) Phenyl) Phosphorothioate (XP-1408) as a Novel Mode of Action of Organophosphorus Insecticides - PubMed

- ResearchGate. (n.d.). Environmental fate parameters. Retrieved from Environmental fate parameters.

- Bou-Salah, L., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 36. Retrieved from Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities

- AERU. (n.d.). Diazinon (Ref: OMS 469). University of Hertfordshire.

- U.S. Environmental Protection Agency. (n.d.). Phosphorothioic acid, O,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) ester. EPA. Retrieved from Phosphorothioic acid, O,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) ester - EPA

- Martins, M. A. P., et al. (2004). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2086–o2087. Retrieved from 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC - NIH

- Chemical Synthesis Database. (2025). 5-(trifluoromethyl)-1H-pyrazol-3-ol. Retrieved from 5-(trifluoromethyl)

- Jabbar, A., et al. (2014). Diazinon-Chemistry and Environmental Fate: A California Perspective. Reviews of environmental contamination and toxicology, 230, 1-32. Retrieved from (PDF)

- Wolff, M., et al. (2004). Detection of Parathion (O,O-diethyl O-(4-nitrophenyl) phosphorothioate) by HPLC in insects of forensic importance in Medellín, Colombia. Anil Aggrawal's Internet Journal of Forensic Medicine and Toxicology, 5(1). Retrieved from Detection of Parathion (O,O-diethyl O-(4-nitrophenyl) phosphorothioate) by HPLC in insects of forensic importance in Medellín, Colombia | Semantic Scholar

- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Diazinon. ATSDR.

- ResearchGate. (n.d.). Structure of triazophos (O,O-diethyl-O-1-phenyl-1H-1,2,4-triazol-3-yl phosphorothioate).

- BenchChem. (n.d.). Resolving impurities in 3,5-diethyl-1-phenyl-1H-pyrazole product. Retrieved from resolving impurities in 3,5-diethyl-1-phenyl-1H-pyrazole product - Benchchem

- National Pesticide Information Center. (n.d.). Diazinon Technical Fact Sheet. NPIC.

- U.S. Environmental Protection Agency. (n.d.). Oxathiapiprolin Human Health Risk Assessment. Regulations.gov.

- Google Patents. (n.d.). US4439430A - O,O-Diethyl O-[(p-tertiarybutylthio)phenyl]phosphorothioates and its insecticidal use. Retrieved from US4439430A - O,O-Diethyl O-[(p-tertiarybutylthio)

- Smolecule. (n.d.). Buy Phosphorothioic acid, O,O-diethyl O-phenyl ester. Retrieved from Buy Phosphorothioic acid, O,O-diethyl O-phenyl ester | 32345-29-2 - Smolecule

- Oh-Shin, Y. S., Ko, M., & Shin, H. S. (1997). Simultaneous determination of five insecticides in drinking water by gas chromatography with column switching. Journal of Chromatography A, 769(2), 285-291. Retrieved from Journal of Chromatography A, 769 (1997) 285-291 - ElectronicsAndBooks

- Schrama, D., et al. (2018). 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. Cancers, 10(11), 414. Retrieved from 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A - MDPI

- National Oceanic and Atmospheric Administration. (n.d.). Diazinon. CAMEO Chemicals. Retrieved from diazinon - Report | CAMEO Chemicals | NOAA

- Ma, Y., et al. (2022). Development of: 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. Frontiers in Plant Science, 12, 798839. Retrieved from Development of: 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease - PubMed Central

- Abd El-All, A. S., et al. (2024). New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Heliyon, 10(13), e33160.

- Abd El-All, A. S., et al. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Heliyon, 10(13), e33160.

- Honnavar, P., et al. (2021). Azole resistance mechanisms in pathogenic M. furfur. Antimicrobial Agents and Chemotherapy, 65(5), e01975-20.

- Popova, Y., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules, 28(14), 5343. Retrieved from (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC - NIH

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. Fenamiphos | C13H22NO3PS | CID 31070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fenamiphos (Ref: BAY 68138) [sitem.herts.ac.uk]

- 4. Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazinon (Ref: OMS 469) [sitem.herts.ac.uk]

- 6. Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development of: 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Detection of Parathion (O,O-diethyl O-(4-nitrophenyl) phosphorothioate) by HPLC in insects of forensic importance in Medellín, Colombia | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. The hepatotoxicity of O,O-diethyl, O-phenyl phosphorothionate (SV1) for the rat - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthesis of Flupyrazofos: A Technical Guide

An In-depth Exploration of the Discovery, Synthetic Pathway, and Scientific Rationale Behind a Potent Pyrazole Organothiophosphate Nematicide and Insecticide

Abstract

Flupyrazofos, chemically known as O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate, stands as a significant molecule within the organophosphate class of pesticides. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development and agrochemistry. The narrative delves into the scientific rationale behind its molecular design, a detailed, step-by-step synthesis pathway with experimental protocols, and an exploration of its biological mode of action. By elucidating the causality behind experimental choices and grounding the information in authoritative references, this guide aims to be a definitive resource on the core scientific principles underpinning this compound.

Introduction: The Emergence of a Pyrazole-Based Organothiophosphate

The ongoing challenge of managing agricultural pests and parasitic nematodes necessitates the continuous development of novel and effective pesticides. The story of this compound is rooted in the strategic combination of two well-established pharmacophores: the pyrazole ring and the organothiophosphate moiety. Pyrazole derivatives have a rich history in the development of pesticides, with many exhibiting potent insecticidal, herbicidal, and fungicidal properties. Similarly, organophosphates have long been a cornerstone of pest control due to their potent inhibition of acetylcholinesterase (AChE), an enzyme critical to the nervous system of insects and nematodes.[1][2]

The design of this compound represents a thoughtful molecular hybridization approach, aiming to synergize the biological activity of both core structures. The inclusion of a trifluoromethyl group on the pyrazole ring is a common strategy in medicinal and agrochemical chemistry to enhance metabolic stability and biological efficacy. This guide will dissect the key milestones in the conceptualization and realization of this potent pesticide.

Discovery and Developmental Context

While a precise, publicly documented "discovery narrative" of this compound is not extensively detailed in readily available literature, its development can be understood within the broader context of research into pyrazole-containing organophosphate insecticides.[3] The American National Standards Institute (ANSI) has approved the name "this compound," although it does not have an ISO common name.[4]

The core innovation lies in the specific arrangement of the 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl moiety as the leaving group in the organothiophosphate ester. This structural feature was likely the result of systematic structure-activity relationship (SAR) studies aimed at optimizing potency against target pests while potentially modulating the toxicity profile. Early toxicological studies identified this compound as a new type of pyrazole organophosphorus insecticide with high activity against pests such as the diamond-back moth (Plutella xylostella).[3]

The Synthetic Pathway of this compound

The synthesis of this compound is a two-stage process that is both elegant and efficient. The first stage involves the construction of the core heterocyclic structure, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. The second stage is the phosphorylation of this intermediate to yield the final active ingredient.

Stage 1: Synthesis of the Key Intermediate: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

The cornerstone of the this compound molecule is the pyrazole ring, which is synthesized via a classical condensation reaction.

Reaction Scheme:

Figure 1: Synthesis of the Pyrazole Intermediate.

This reaction is a well-established method for the formation of pyrazolones. The causality behind the experimental choices is critical for maximizing yield and purity.

Experimental Protocol: Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with ethyl 4,4,4-trifluoroacetoacetate.

-

Solvent and Catalyst: An appropriate solvent, such as ethanol or acetic acid, is added. The choice of solvent influences reaction kinetics and solubility of reactants and products. An acid or base catalyst can be employed to facilitate the initial condensation.

-

Addition of Phenylhydrazine: Phenylhydrazine is added dropwise to the stirred solution at room temperature. This controlled addition is crucial to manage the exothermic nature of the initial condensation reaction.

-

Reaction Conditions: The reaction mixture is then heated to reflux for several hours to drive the intramolecular cyclization and dehydration, leading to the formation of the pyrazole ring.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation or extraction. The crude product is then purified by recrystallization from a suitable solvent system to yield pure 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Rationale for Experimental Choices:

-

Ethyl 4,4,4-trifluoroacetoacetate as a Precursor: This β-ketoester provides the necessary carbon backbone and the trifluoromethyl group, which is integral to the final product's biological activity.

-

Phenylhydrazine as the Nitrogen Source: Phenylhydrazine provides the two adjacent nitrogen atoms required for the pyrazole ring and introduces the N-phenyl substituent.

-

Heating under Reflux: The elevated temperature provides the activation energy necessary for the intramolecular cyclization, which is the rate-determining step in many cases.

Stage 2: Phosphorylation of the Pyrazole Intermediate

The second and final stage of the synthesis involves the formation of the organothiophosphate ester.

Reaction Scheme:

Figure 2: Final Phosphorylation Step.

This reaction is a nucleophilic substitution where the hydroxyl group of the pyrazole attacks the phosphorus atom of the phosphorochloridothioate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is prepared in an inert aprotic solvent such as acetonitrile or acetone in a reaction vessel.

-

Addition of Base: A suitable base, typically potassium carbonate or triethylamine, is added to the solution. The base deprotonates the hydroxyl group of the pyrazole, forming a more nucleophilic pyrazolate anion.

-

Addition of Phosphorylating Agent: O,O-Diethyl phosphorochloridothioate is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at an elevated temperature for a period sufficient to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure, and the resulting crude product is purified, often by column chromatography, to yield pure this compound.

Rationale for Experimental Choices:

-

Aprotic Solvent: An aprotic solvent is used to avoid any unwanted side reactions with the highly reactive phosphorylating agent.

-

Use of a Base: The base is essential to activate the pyrazole hydroxyl group, making it a potent nucleophile for the attack on the phosphorus center.

-

O,O-Diethyl phosphorochloridothioate: This reagent provides the diethyl thiophosphate moiety, which is the active component responsible for acetylcholinesterase inhibition.

Mode of Action: Inhibition of Acetylcholinesterase

As an organophosphate, the primary mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft of the nervous system.

Mechanism of Inhibition:

Figure 3: Mechanism of Acetylcholinesterase Inhibition.

The phosphorus atom of this compound is electrophilic and reacts with a serine hydroxyl group in the active site of AChE. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive. The consequence of this irreversible inhibition is the accumulation of acetylcholine in the synapse, leading to continuous nerve stimulation. In insects and nematodes, this results in hyperexcitation, paralysis, and ultimately, death.

Biological Activity: A Dual-Action Pesticide

This compound exhibits both insecticidal and nematicidal properties, making it a versatile tool in crop protection.

Insecticidal Activity

As previously mentioned, this compound has demonstrated high efficacy against the diamond-back moth (Plutella xylostella), a notoriously difficult pest to control due to its resistance to many conventional insecticides.[3] Its spectrum of activity likely extends to other lepidopteran and coleopteran pests.

Nematicidal Activity

The organophosphate class, in general, has a history of use as nematicides.[5] this compound's ability to inhibit acetylcholinesterase is also effective against a wide range of plant-parasitic nematodes, which rely on this enzyme for their neuromuscular function.

Table 1: Summary of this compound Properties

| Property | Description |

| Chemical Name | O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate |

| CAS Number | 122431-24-7 |

| Molecular Formula | C₁₄H₁₆F₃N₂O₃PS |

| Mode of Action | Acetylcholinesterase (AChE) Inhibitor |

| Primary Activity | Insecticide, Nematicide |

| Key Precursors | Ethyl 4,4,4-trifluoroacetoacetate, Phenylhydrazine, O,O-Diethyl phosphorochloridothioate |

Conclusion and Future Perspectives

This compound exemplifies a successful application of rational drug design in the field of agrochemicals. By combining the established insecticidal and nematicidal properties of the organothiophosphate group with the versatile pyrazole scaffold, a potent and effective active ingredient was created. The synthesis pathway is robust and relies on well-understood chemical transformations, making it amenable to industrial-scale production.

Future research in this area may focus on the development of new pyrazole-based organophosphates with improved selectivity, lower environmental persistence, and novel modes of action to combat the ever-present challenge of pesticide resistance. The foundational chemistry and biological principles outlined in this guide will continue to be relevant in the ongoing quest for safer and more effective crop protection solutions.

References

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

Acetylcholinesterase inhibitors. (n.d.). Sketchy. Retrieved January 12, 2026, from [Link]

- Choi, H., et al. (2002). Developmental toxicity of this compound, a new organophosphorus insecticide, in rats. Food and Chemical Toxicology, 40(4), 543-549.

-

Compendium of Pesticide Common Names. (n.d.). This compound data sheet. Retrieved January 12, 2026, from [Link]

- Oka, Y. (2020).

- Pesticidal mixtures containing fluxapyroxad. (n.d.). Google Patents.

-

Process for the production of particles comprising active agrochemical ingredients in amorphous form. (n.d.). Justia Patents. Retrieved January 12, 2026, from [Link]

- Zhang, J., et al. (2023). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters, 34(6), 108021.

Sources

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson [sketchy.com]

- 3. Developmental toxicity of this compound, a new organophosphorus insecticide, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. mdpi.com [mdpi.com]

Flupyrazofos: A Technical Guide on the Pyrazole Organophosphorus Insecticide

Introduction and Core Chemical Identity

Flupyrazofos is a novel organophosphorus insecticide distinguished by its pyrazole chemical scaffold.[1] This structural feature places it in a significant class of agrochemicals, designed for high efficacy against specific agricultural pests. As an organothiophosphate, its mode of action is rooted in the potent inhibition of a critical enzyme in the nervous system, a characteristic of this chemical family.[2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and mechanism of action to its metabolic fate, toxicological profile, and the analytical methodologies required for its detection and quantification. It is intended for researchers and professionals engaged in insecticide development, toxicology, and environmental science.

One of the primary documented targets for this compound is the diamondback moth (Plutella xylostella), a pest known for causing significant damage to cruciferous crops.[1][4] The development of such targeted insecticides is critical in the ongoing effort to manage agricultural pests while navigating the complex challenge of insecticide resistance.

Physicochemical Properties of this compound

The behavior, bioavailability, and environmental fate of a compound are dictated by its physicochemical properties.[5][6] The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 122431-24-7 | [1][7][8][9] |

| Molecular Formula | C₁₄H₁₆F₃N₂O₃PS | [7][8][9] |

| Molecular Weight | 380.32 g/mol | [7][9][10] |

| IUPAC Name | O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate | [3] |

| Synonyms | KH 502, O,O-Diethyl O-(1-phenyl-3-trifluoromethyl-5-pyrazolyl) Thiophosphate | [1][7] |

| Form | Solid | [10] |

Mechanism of Action: Irreversible Acetylcholinesterase Inhibition

The primary insecticidal activity of this compound, like other organophosphorus compounds, stems from its ability to inhibit the enzyme acetylcholinesterase (AChE).[2] AChE plays a crucial role in the central nervous system of insects by terminating nerve impulses at cholinergic synapses.[11] It achieves this by rapidly hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetate.

The Process of Inhibition

-

Bioactivation: this compound itself is a phosphorothioate, which is a relatively weak inhibitor of AChE. In the insect's body, it undergoes metabolic bioactivation, primarily through oxidative desulfuration mediated by cytochrome P450 enzymes.[12] This process converts the P=S (thion) group to a P=O (oxon) group, forming the metabolite This compound oxon .[12] This oxon analog is a much more potent inhibitor of AChE.

-

Enzyme Binding and Phosphorylation: The this compound oxon metabolite then binds to the active site of AChE. The active site contains a critical serine residue. The organophosphate phosphorylates this serine residue, forming a stable, covalent bond.[13]

-

Consequence: This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.[11] The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of postsynaptic receptors, causing uncontrolled nerve firing, tremors, paralysis, and ultimately, the death of the insect.[11] This inhibition is considered irreversible because the phosphorylated enzyme is extremely slow to hydrolyze and regenerate.

Metabolism and Toxicokinetics

The transformation of this compound within a biological system is a critical determinant of its toxicity and persistence. Studies using rat liver microsomes have elucidated the primary metabolic pathway.[12]

The metabolism is a two-step process involving bioactivation followed by degradation:

-

Oxidative Desulfuration (Phase I): Cytochrome P450 enzymes convert this compound into its active oxon form, This compound oxon . This is the primary bioactivation step that significantly increases its toxicity.[12]

-

Hydrolysis: The active this compound oxon can then be hydrolyzed, breaking the ester bond. This detoxification step yields two main products: O,O-diethyl phosphoric acid and 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP) .[12][14] The PTMHP metabolite is a key marker in toxicokinetic studies. Notably, the conversion of this compound oxon to PTMHP can also occur non-enzymatically through chemical hydrolysis.[12]

A toxicokinetic study in rats, following intravenous administration, demonstrated that these metabolites can be successfully detected and quantified in plasma, providing a means to study the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound.[14]

Toxicological Profile

Understanding the toxicological profile is essential for risk assessment in both human health and ecological contexts.

Developmental Toxicity in Mammals

A developmental toxicity study was conducted on Sprague-Dawley rats to assess the potential of this compound to cause harm to a developing fetus.[4] Pregnant rats were administered this compound by gavage during gestation days 7-17. The results indicated that this compound induces adverse effects on fetal development, but primarily at doses that also cause toxicity to the mother.[4]

| Dose Group (mg/kg/day) | Maternal Effects | Fetal Effects | NOAEL (mg/kg) |

| 5 | No signs of toxicity | No embryotoxicity | 5 |

| 12 | Mortality (4.2%), nasal discharge | Some skeletal retardation | - |

| 30 | Mortality (4.3%), decreased food intake, suppressed body weight | Reduced fetal weight, increased incidence of skeletal retardations | - |

NOAEL: No-Observed-Adverse-Effect Level. Data sourced from Chung et al. (2002).[4]

Ecotoxicology

While specific ecotoxicological data for this compound is limited in the public literature, the general properties of organophosphorus insecticides provide a basis for predicting potential environmental risks.[15] These compounds can pose a significant hazard to non-target organisms, particularly in aquatic ecosystems.[15][16] Runoff from agricultural areas can introduce the pesticide into water bodies, where it can be toxic to fish, aquatic invertebrates (like Daphnia magna), and other wildlife.[16][17] The toxicity is often acute, stemming from the same mechanism of AChE inhibition. A comprehensive environmental risk assessment would require standardized tests on representative aquatic and terrestrial organisms.[15][17]

Insecticidal Spectrum and Resistance

Spectrum of Activity

This compound is noted for its high activity against the diamondback moth (Plutella xylostella).[1][4] The broader spectrum of its activity against other insect pests requires further investigation, but its classification as a pyrazole organophosphate suggests potential efficacy against a range of chewing and sucking insects, similar to other compounds in this class.[18]

Mechanisms of Resistance

The intensive use of any insecticide creates strong selective pressure for the evolution of resistance.[19] For organophosphates, two primary mechanisms of resistance are well-documented:

-

Target-Site Insensitivity: This involves mutations in the gene encoding acetylcholinesterase (AChE). These mutations alter the structure of the enzyme's active site, reducing its binding affinity for the organophosphate inhibitor.[20] This allows the enzyme to continue functioning even in the presence of the insecticide.

-

Metabolic Resistance: Insects can evolve enhanced detoxification capabilities. This typically involves the upregulation or increased efficiency of enzyme families such as cytochrome P450s, esterases, and glutathione S-transferases (GSTs).[20][21] These enzymes can metabolize and neutralize the insecticide before it reaches its target site in the nervous system, effectively reducing the internal dose.[20]

Analytical Methodologies

Accurate quantification of this compound and its metabolites is crucial for toxicokinetic studies, residue analysis, and environmental monitoring.

Protocol: Quantification in Rat Plasma via HPLC-UV

This protocol is adapted from the method developed by Lee et al. (1998) for the simultaneous determination of this compound, this compound oxon, and PTMHP.[14]

-

Principle: The method utilizes High-Performance Liquid Chromatography (HPLC) to separate the parent compound and its key metabolites from the plasma matrix. An ultraviolet (UV) detector is then used for quantification based on the absorbance of the analytes at a specific wavelength.[14]

-

Experimental Workflow

Figure 4: Workflow for the analysis of this compound in plasma by HPLC-UV. -

Step-by-Step Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of rat plasma in a glass tube, add an internal standard (e.g., parathion) to correct for extraction variability.

-

Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes to ensure thorough mixing and extraction of the analytes from the aqueous plasma into the organic layer.

-

Centrifuge at 2000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

-

Concentration:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C. Causality: This step concentrates the analytes, increasing the sensitivity of the method. Using nitrogen prevents oxidation of the analytes.

-

-

Reconstitution:

-

Reconstitute the dried residue in 200 µL of the mobile phase. Causality: Reconstituting in the mobile phase ensures compatibility with the HPLC system and proper peak shape.

-

Vortex briefly and transfer to an autosampler vial.

-

-

HPLC Analysis:

-

Column: Phenyl bonded phase column. Causality: A phenyl column provides a unique selectivity based on pi-pi interactions, which is effective for separating the aromatic pyrazole structures of this compound and its metabolites.

-

Mobile Phase: Isocratic mixture of 50 mM phosphate buffer (pH 3.0) and acetonitrile (40:60, v/v). Causality: The acidic pH ensures that the analytes are in a consistent, non-ionized state for reproducible retention. Acetonitrile provides the necessary organic strength to elute the compounds from the column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV absorbance at 232 nm. Causality: This wavelength was determined to be optimal for detecting all three compounds (this compound, oxon, and PTMHP) with good sensitivity.[14]

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of each analyte in the unknown samples by comparing its peak area (normalized to the internal standard) against the calibration curve.

-

-

-

Method Validation: The published method demonstrated good performance with recoveries exceeding 90% and a limit of quantitation of 40 ng/mL for this compound and 20 ng/mL for PTMHP.[14]

Environmental Fate and Degradation

The persistence and mobility of this compound in the environment determine its potential for long-term ecological impact and contamination of resources like groundwater.[22] The environmental fate is governed by a combination of transport and degradation processes.[23]

-

Transport:

-

Adsorption: Binding of the pesticide to soil particles, particularly organic matter.[23] Strongly adsorbed molecules are less likely to leach into groundwater but may be transported via soil erosion.